molecular formula C13H13Cl2N3OS B1419063 M62812 CAS No. 613263-00-6

M62812

Cat. No.: B1419063
CAS No.: 613263-00-6
M. Wt: 330.2 g/mol
InChI Key: SMTKPLISDFNJDJ-UHFFFAOYSA-N
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Description

M62812 is a chemical compound known for its role as a toll-like receptor 4 signaling inhibitor. This compound has been extensively studied for its potential therapeutic applications, particularly in the context of inflammatory and immune responses. This compound has shown promise in inhibiting endothelial and leukocyte activation, making it a valuable tool in the research of conditions such as sepsis and septic shock .

Preparation Methods

The synthesis of M62812 involves several key steps The compound is typically prepared through a series of organic reactions, starting with the appropriate benzisothiazole derivativeIndustrial production methods focus on optimizing yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

M62812 undergoes various chemical reactions, primarily involving its functional groups. Common reactions include:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

M62812 has a wide range of scientific research applications:

Mechanism of Action

M62812 exerts its effects by selectively inhibiting toll-like receptor 4 signaling. This inhibition prevents the activation of downstream signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and other mediators involved in the inflammatory response .

Comparison with Similar Compounds

M62812 is unique in its high selectivity and potency as a toll-like receptor 4 signaling inhibitor. Similar compounds include:

This compound stands out due to its specific molecular structure, which provides a unique binding affinity and inhibitory profile compared to other compounds in its class.

Properties

IUPAC Name

6-(2-aminophenoxy)-1,2-benzothiazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS.2ClH/c14-10-3-1-2-4-11(10)17-8-5-6-9-12(7-8)18-16-13(9)15;;/h1-7H,14H2,(H2,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTKPLISDFNJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC3=C(C=C2)C(=NS3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613263-00-6
Record name M-62812
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0613263006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-62812
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89MSZ2934C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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